
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Métodos De Preparación
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azocane and fluorenylmethoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the Fmoc group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis as a protecting group for amines, facilitating the stepwise construction of peptides.
Biology: The compound’s unique structure makes it a valuable tool in studying protein interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, typically using a base such as piperidine, to reveal the free amine for further reactions .
Comparación Con Compuestos Similares
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid can be compared with other similar compounds, such as:
1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but differs in the ring structure, containing an azetidine ring instead of an azocane ring.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid: This compound also features the Fmoc group but includes a methyl substitution on the azetidine ring.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid: This compound has a piperidine ring with two methyl substitutions, providing different steric and electronic properties compared to the azocane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the Fmoc group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21-13-3-1-2-8-14-24(21)23(27)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKMBGCQDKVMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)
![N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850647.png)

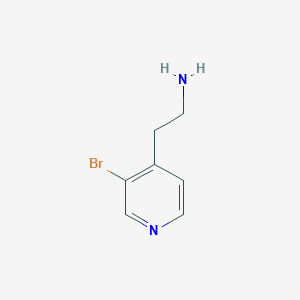

![2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide](/img/structure/B2850654.png)
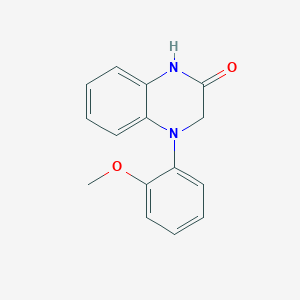
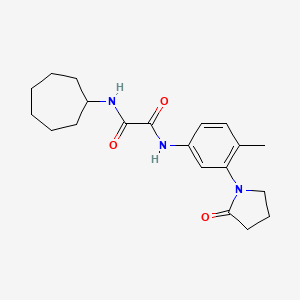
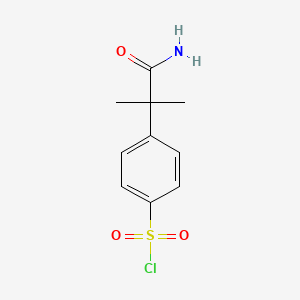
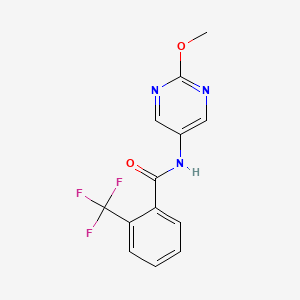
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2850664.png)
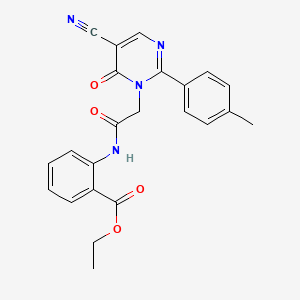
![3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
